1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine typically involves the reaction of hexafluoroacetone with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine can be compared with other fluorinated imines and related compounds. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-propanone: Used in various chemical reactions and industrial applications.
2-Fluoroaniline: A precursor in the synthesis of fluorinated compounds. The uniqueness of this compound lies in its specific combination of fluorine atoms and imine functionality, which imparts distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
CAS No. |
305837-16-5 |
---|---|
Molecular Formula |
C9H4F7N |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-N-(2-fluorophenyl)propan-2-imine |
InChI |
InChI=1S/C9H4F7N/c10-5-3-1-2-4-6(5)17-7(8(11,12)13)9(14,15)16/h1-4H |
InChI Key |
ZUWZERZXEARXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.